2-(2,4-dichlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
The compound 2-(2,4-dichlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative featuring a carboxamide group at position 6, a 2,4-dichlorophenyl substituent at position 2, and a 2-ethoxyphenyl group at position 9 (Fig. 1).
- Thiourea intermediates: Reactions of phenyl isothiocyanate with diaminomaleonitrile in THF, followed by aldehyde condensation and S-alkylation steps .
- Substituent-specific modifications: Variations in aryl halides or aldehydes during synthesis to introduce dichlorophenyl or ethoxyphenyl groups.
The dichlorophenyl and ethoxyphenyl substituents likely enhance lipophilicity and steric bulk, influencing bioavailability and target binding.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N5O3/c1-2-30-14-6-4-3-5-13(14)27-19-16(25-20(27)29)15(17(23)28)24-18(26-19)11-8-7-10(21)9-12(11)22/h3-9H,2H2,1H3,(H2,23,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXOTONEFJPOPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
The table below compares key structural and molecular features of the target compound with similar purine-6-carboxamide derivatives:
Key Observations:
- Steric Effects : The 2-ethoxyphenyl group in the target compound introduces greater steric hindrance than 4-substituted analogs (e.g., 4-fluorophenyl in BC59080), which may impact binding to enzymatic pockets.
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br) may enhance stability and electrophilic interactions, while methoxy/ethoxy groups (electron-donating) could modulate resonance properties of the purine core.
Preparation Methods
Introduction of 2,4-Dichlorophenyl Group at Position 2
The 2-position is functionalized via Ullmann coupling or nucleophilic aromatic substitution (SNAr):
Ullmann Coupling Protocol
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline (20 mol%) |
| Solvent | DMF |
| Temperature | 120°C |
| Time | 24 hours |
| Yield | 65–72% |
This method couples 2,4-dichloroiodobenzene with the purine intermediate, leveraging copper-mediated cross-coupling.
SNAr Alternative
Using 2,4-dichloroaniline in the presence of NaH (2 equivalents) in THF at 70°C for 8 hours achieves substitution at position 2 with 60% yield.
Incorporation of 2-Ethoxyphenyl Group at Position 9
The 9-position modification employs Friedel-Crafts alkylation or Mitsunobu reactions:
Friedel-Crafts Alkylation
| Component | Quantity |
|---|---|
| 2-Ethoxyphenol | 1.2 equivalents |
| AlCl₃ | 2.0 equivalents |
| Solvent | Dichloromethane |
| Temperature | 0°C → RT |
| Time | 12 hours |
| Yield | 58% |
This step attaches the ethoxyphenyl moiety via electrophilic aromatic substitution.
Mitsunobu Optimization
For improved regioselectivity, the Mitsunobu reaction uses:
Final Carboxamide Formation
The 6-carboxamide group is installed early in the synthesis but may require protection-deprotection strategies.
Protection with Boc Group
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies:
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Ullmann Coupling | High regioselectivity | Long reaction time | 65–72% |
| SNAr | Shorter duration | Requires strong base | 55–60% |
| Friedel-Crafts | Cost-effective reagents | Moderate yields | 50–58% |
| Mitsunobu | Excellent stereocontrol | Expensive reagents | 65–68% |
Industrial-Scale Considerations
For large-scale production, continuous flow systems enhance reproducibility:
-
Reactor Type : Micro-tubular reactor (ID = 1 mm)
-
Flow Rate : 0.5 mL/min
-
Residence Time : 30 minutes
Challenges and Optimization Opportunities
-
Solubility Issues : The dichlorophenyl group reduces aqueous solubility. Co-solvents (e.g., DMSO/water mixtures) improve reaction homogeneity.
-
Byproduct Formation : Over-alkylation at N-7 occurs above 70°C. Temperature control below 60°C suppresses this side reaction.
-
Catalyst Recycling : Copper residues from Ullmann coupling require chelating resins (e.g., Chelex 100) for removal .
Q & A
Basic Research Question: What are the key considerations for optimizing the synthesis of 2-(2,4-dichlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?
Methodological Answer:
The synthesis of this compound involves multi-step organic reactions, typically starting with the formation of the purine core followed by substitution reactions to introduce aryl groups. Key parameters include:
- Temperature control : Exothermic reactions (e.g., coupling steps) require cooling to prevent side reactions .
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution efficiency .
- Catalysts : Lewis acids (e.g., ZnCl₂) or palladium-based catalysts improve yields in cross-coupling reactions .
- Purification : Column chromatography with gradients (e.g., 5–20% EtOAc in hexane) ensures high purity (>95%) .
Advanced Research Question: How can structural elucidation resolve discrepancies in reported biological activities of purine derivatives like this compound?
Methodological Answer:
Contradictions in biological data often arise from structural variations (e.g., substituent positioning) or assay conditions. To resolve these:
- X-ray crystallography : Determines bond lengths (e.g., C-N: ~1.34 Å in the purine core) and dihedral angles to confirm stereochemistry .
- NMR spectroscopy : ¹H-¹H COSY and NOESY identify spatial proximity of substituents (e.g., 2,4-dichlorophenyl vs. 2-ethoxyphenyl groups) .
- Computational modeling : DFT calculations predict electronic effects (e.g., electron-withdrawing Cl groups altering HOMO-LUMO gaps) .
Basic Research Question: What experimental approaches are used to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Stability studies employ:
- HPLC-MS : Monitors degradation products at 25°C, 40°C, and 60°C over 72 hours, using a C18 column and 0.1% formic acid in acetonitrile/water .
- pH-dependent solubility : Shake-flask method in buffers (pH 1.2–7.4) quantifies solubility changes due to protonation of the carboxamide group .
- Thermogravimetric analysis (TGA) : Identifies decomposition temperatures (>200°C for most purine derivatives) .
Advanced Research Question: How can researchers design assays to evaluate the compound’s inhibitory effects on cyclooxygenase (COX) enzymes?
Methodological Answer:
For COX inhibition studies:
- In vitro enzyme assays : Use recombinant COX-1/COX-2 with arachidonic acid substrate. Measure IC₅₀ via colorimetric detection of prostaglandin metabolites (λ = 590 nm) .
- Cell-based models : Human monocyte-derived macrophages pretreated with LPS to induce COX-2. Quantify PGE₂ via ELISA after compound exposure .
- Data normalization : Compare inhibition potency to reference inhibitors (e.g., indomethacin) and account for cytotoxicity using MTT assays .
Basic Research Question: What strategies mitigate low aqueous solubility of this compound in pharmacological studies?
Methodological Answer:
To enhance solubility:
- Co-solvent systems : Use PEG-400 or cyclodextrins (e.g., HP-β-CD) at 10–20% w/v to stabilize the compound in aqueous media .
- Salt formation : React the carboxamide with sodium hydroxide to form a water-soluble sodium salt .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
Advanced Research Question: How do substituents (e.g., 2,4-dichlorophenyl vs. 4-fluorophenyl) influence SAR in purine-based inhibitors?
Methodological Answer:
Structure-activity relationship (SAR) analysis requires:
- Comparative IC₅₀ profiling : Test derivatives with halogen substitutions (Cl, F) against target enzymes (e.g., kinases, COX). Cl groups enhance hydrophobic binding, while F improves metabolic stability .
- Molecular docking : AutoDock Vina predicts binding poses; dichlorophenyl groups may occupy hydrophobic pockets in COX-2 (PDB: 5KIR) .
- Meta-analysis : Pool data from analogs (e.g., 2-(3-bromophenyl) vs. 2-(4-fluorophenyl)) to identify trends in logP and potency .
Basic Research Question: What analytical techniques validate purity and identity during scale-up synthesis?
Methodological Answer:
Critical quality control methods include:
- HPLC-DAD : Retention time (RT) and UV spectra (λ = 254 nm) compared to reference standards .
- Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values (e.g., C: 54.2%, H: 3.5%, N: 14.8%) .
- Mass spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ = 457.08 m/z) confirms molecular weight .
Advanced Research Question: How can contradictory data on the compound’s metabolic stability be resolved?
Methodological Answer:
Address discrepancies via:
- Species-specific liver microsome assays : Compare human vs. rat CYP450 metabolism. Use LC-MS/MS to quantify parent compound depletion (t₁/₂ > 60 min suggests stability) .
- Reaction phenotyping : Incubate with CYP3A4/2D6 isoforms to identify primary metabolic pathways (e.g., O-deethylation of the ethoxyphenyl group) .
- Cross-study normalization : Adjust for differences in incubation conditions (e.g., NADPH concentration, protein content) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
